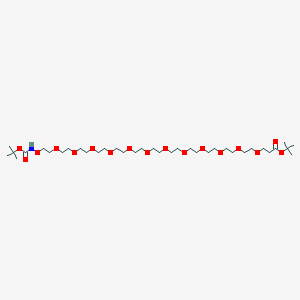

t-Boc-Aminooxy-PEG12-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H71NO17/c1-35(2,3)53-33(38)7-8-40-9-10-41-11-12-42-13-14-43-15-16-44-17-18-45-19-20-46-21-22-47-23-24-48-25-26-49-27-28-50-29-30-51-31-32-52-37-34(39)54-36(4,5)6/h7-32H2,1-6H3,(H,37,39) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOROVUSSDBPLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCONC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

789.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of t-Boc-Aminooxy-PEG12-Boc in Advanced Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, the precise and stable linkage of molecules is paramount. The heterobifunctional linker, t-Boc-Aminooxy-PEG12-Boc, has emerged as a critical tool in the field of bioconjugation, enabling the development of sophisticated molecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a Boc-protected aminooxy group, a discrete 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a second Boc-protected functional group, offers a versatile platform for covalently linking biomolecules to small molecule drugs or other moieties of interest.

This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role in ADC and PROTAC development. We will delve into the underlying chemistry, present quantitative data from relevant studies, provide detailed experimental protocols, and illustrate key concepts with diagrams to empower researchers in their drug development endeavors.

Core Principles and Applications

The utility of this compound stems from its distinct functional components:

-

t-Boc Protecting Groups: The tert-Butyloxycarbonyl (Boc) groups serve as reversible protectors for the reactive aminooxy and the terminal functional group. This protection strategy is crucial during multi-step syntheses, preventing unwanted side reactions. The Boc groups can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the reactive functionalities at the desired stage of the synthetic workflow.

-

Aminooxy Group: The deprotected aminooxy group (-ONH₂) is a key reactive handle for forming a stable oxime bond with an aldehyde or ketone. This bioorthogonal reaction, known as oxime ligation, is highly chemoselective and proceeds under mild aqueous conditions, making it ideal for conjugating molecules to sensitive biomolecules like antibodies.

-

PEG12 Spacer: The 12-unit polyethylene glycol (PEG) chain is a hydrophilic spacer that imparts several beneficial properties to the final conjugate. These include increased aqueous solubility, reduced aggregation, and improved pharmacokinetic profiles, such as a longer circulation half-life. The discrete length of the PEG chain ensures the homogeneity of the final product, a critical factor for therapeutic applications.

The primary applications of this compound are centered around its ability to act as a linker in:

-

Antibody-Drug Conjugates (ADCs): In this application, the linker connects a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. The aminooxy group of the linker can be used to conjugate the drug to an aldehyde or ketone group introduced onto the antibody, often through the oxidation of carbohydrate moieties in the Fc region or through the genetic incorporation of an unnatural amino acid with a carbonyl group.

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker serves to connect the target-binding ligand (warhead) to the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Data Presentation

The following tables summarize quantitative data related to the application of aminooxy-PEG linkers in bioconjugation, highlighting the impact of linker length on efficacy and key reaction parameters.

Table 1: Impact of PEG Linker Length on PROTAC-Mediated Protein Degradation

| Target Protein | E3 Ligase Ligand | Linker Length (atoms) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Reference |

| Estrogen Receptor α | VHL | 9 | >1000 | <20 | Cyrus et al. |

| Estrogen Receptor α | VHL | 12 | 500 | ~40 | Cyrus et al. |

| Estrogen Receptor α | VHL | 16 | 100 | >80 | Cyrus et al.[1] |

| Estrogen Receptor α | VHL | 20 | 250 | ~60 | Cyrus et al. |

| BRD4 | VHL | 12 | 10 | >90 | Wurz et al. |

| BRD4 | CRBN | 12 | 5 | >95 | Wurz et al. |

¹DC₅₀: Concentration required for 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of target protein degradation.

Table 2: Typical Reaction Conditions and Outcomes for Oxime Ligation

| Reactants | Catalyst | pH | Temperature (°C) | Reaction Time | Yield (%) |

| Aldehyde-modified Antibody + Aminooxy-PEG-Drug | Aniline (B41778) | 6.0 - 7.0 | 25 - 37 | 12 - 24 h | 70 - 90 |

| Ketone-functionalized Peptide + Aminooxy Probe | m-Phenylenediamine | 7.0 | 25 | 1 - 3 h | >95 |

| Aldehyde-functionalized Protein + Aminooxy-Fluorophore | Aniline | 6.5 | 25 | 2 h | >90 |

Experimental Protocols

Protocol 1: Site-Specific Antibody-Drug Conjugation via Oxime Ligation

This protocol describes the generation of an ADC by conjugating an aminooxy-functionalized drug to an antibody with engineered aldehyde groups.

1. Generation of Aldehyde Groups on the Antibody:

-

Method A: Periodate (B1199274) Oxidation of Glycans:

-

Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.

-

Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-2 mM.

-

Incubate the reaction in the dark at 4°C for 30-60 minutes.

-

Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubating for 15 minutes at 4°C.

-

Remove excess periodate and glycerol by buffer exchange into PBS (pH 6.5-7.0) using a desalting column or tangential flow filtration.

-

-

Method B: Enzymatic Generation of Formylglycine (fGly):

-

Express a mutant antibody containing a formylglycine-generating enzyme (FGE) recognition sequence (e.g., CxPxR) at the desired conjugation site.

-

Treat the purified antibody with FGE according to the enzyme manufacturer's protocol to convert the cysteine residue within the recognition sequence to a formylglycine, which contains an aldehyde group.

-

Purify the aldehyde-tagged antibody by standard chromatography methods.

-

2. Oxime Ligation:

-

Prepare a stock solution of the t-Boc-Aminooxy-PEG12-Drug conjugate in a compatible organic solvent (e.g., DMSO).

-

Deprotect the Boc group by treating the conjugate with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 30 minutes at room temperature. Remove the solvent under vacuum.

-

Dissolve the deprotected aminooxy-PEG12-Drug in an aqueous-compatible solvent.

-

Add the aminooxy-PEG12-Drug to the aldehyde-tagged antibody at a molar excess of 5-20 fold.

-

Add a catalyst, such as aniline, to a final concentration of 10-100 mM.

-

Incubate the reaction at room temperature or 37°C for 12-24 hours with gentle agitation.

-

Purify the resulting ADC from excess drug-linker and catalyst using size-exclusion chromatography (SEC) or protein A affinity chromatography.

3. ADC Characterization:

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): Analyze the purified ADC by HIC-HPLC. The number of conjugated drugs increases the hydrophobicity of the antibody, leading to longer retention times. The relative peak areas of the different drug-loaded species can be used to calculate the average DAR.

-

Mass Spectrometry (MS): Analyze the intact or reduced ADC by LC-MS. The mass difference between the unconjugated antibody and the ADC can be used to determine the number of conjugated drug-linker molecules and thus the DAR.

-

Protocol 2: Synthesis of a PROTAC using this compound Linker

This protocol outlines a solution-phase synthesis of a PROTAC.

1. Synthesis of Linker-E3 Ligase Ligand Conjugate:

-

To a solution of an E3 ligase ligand containing a carboxylic acid group (e.g., a pomalidomide (B1683931) derivative) in a suitable solvent like DMF, add a coupling agent such as HATU and a base like DIPEA.

-

Add a solution of t-Boc-Aminooxy-PEG12-NH₂ (prepared by deprotection of one Boc group from this compound-NH₂) to the activated E3 ligase ligand.

-

Stir the reaction at room temperature for 2-4 hours.

-

Purify the resulting t-Boc-Aminooxy-PEG12-E3 ligase ligand conjugate by flash chromatography.

2. Deprotection and Conjugation to the Target Ligand:

-

Deprotect the Boc group from the t-Boc-Aminooxy-PEG12-E3 ligase ligand conjugate using 50% TFA in DCM as described previously to yield the aminooxy-PEG12-E3 ligase ligand.

-

To a solution of the target protein ligand (warhead) containing an aldehyde or ketone functionality in a suitable solvent, add the deprotected aminooxy-PEG12-E3 ligase ligand.

-

Add aniline as a catalyst and stir the reaction at room temperature for 12-24 hours.

-

Purify the final PROTAC molecule by preparative HPLC.

3. PROTAC Characterization and Evaluation:

-

Structural Confirmation: Confirm the structure of the final PROTAC using ¹H NMR and high-resolution mass spectrometry (HRMS).

-

Protein Degradation Assay:

-

Culture target cells to 70-80% confluency.

-

Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).

-

Lyse the cells and quantify the level of the target protein by Western blotting or in-cell ELISA.

-

Determine the DC₅₀ value from the dose-response curve.

-

Mandatory Visualization

Caption: Experimental workflows for ADC and PROTAC synthesis.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and powerful linker for the construction of complex bioconjugates. Its well-defined structure, combining protected reactive groups with a hydrophilic PEG spacer, provides a robust platform for developing next-generation therapeutics like ADCs and PROTACs. The ability to perform chemoselective oxime ligation under mild conditions is particularly advantageous for working with sensitive biomolecules. By understanding the principles outlined in this guide and adapting the provided protocols, researchers can effectively leverage this linker to advance their drug discovery and development programs. The careful optimization of linker length and conjugation strategy is crucial for achieving the desired therapeutic efficacy and pharmacological properties of the final molecular construct.

References

An In-Depth Technical Guide to t-Boc-Aminooxy-PEG12-Boc: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, t-Boc-Aminooxy-PEG12-Boc. This molecule is a valuable tool in the field of bioconjugation, particularly for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Chemical Properties

This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring two distinct terminal functional groups, each protected by a tert-butoxycarbonyl (Boc) group. The structure consists of a central PEG12 chain, which imparts hydrophilicity and flexibility. One terminus is functionalized with a Boc-protected aminooxy group, while the other end is capped with a Boc-protected amine. This differential protection allows for a sequential and controlled conjugation of two different molecules.

While a specific CAS number for this compound is not consistently reported in chemical databases, its analogues with different end groups are well-documented. For the purpose of this guide, we will consider the structure to be a heterobifunctional linker with a Boc-protected amine on one end and a Boc-protected aminooxy group on the other.

Structural Representation:

Boc-NH-(PEG)12-O-NH-Boc

Key Structural Features:

-

t-Boc-Aminooxy Group: This functional group, after deprotection, readily reacts with aldehydes and ketones to form stable oxime bonds. The Boc protecting group is labile under mild acidic conditions.

-

PEG12 Spacer: The twelve ethylene (B1197577) glycol units enhance the aqueous solubility of the linker and the resulting conjugate. The flexibility of the PEG chain can be critical for optimizing the spatial orientation of the conjugated molecules.

-

Boc-Amine Group: The second terminus features a Boc-protected primary amine. This group, upon deprotection, can be conjugated to various functional groups, such as carboxylic acids or NHS esters, to form stable amide bonds.

Chemical and Physical Properties

The chemical properties of this compound and its close analogues are summarized in the table below. These properties are essential for designing and executing bioconjugation strategies.

| Property | Value | Source |

| Molecular Formula | C35H68N2O16 | Calculated |

| Molecular Weight | 784.9 g/mol | Calculated |

| Solubility | Soluble in water, DMSO, DCM, DMF | [1][2] |

| Storage Conditions | -20°C, desiccated | [1][2] |

| Purity | Typically >95% | [1][2] |

| Appearance | White to off-white solid or oil | General observation for similar PEG linkers |

Reactivity and Stability

The utility of this compound lies in the orthogonal reactivity of its terminal groups after deprotection.

-

Boc Group Stability and Deprotection: The Boc protecting groups are stable under a wide range of conditions, including basic and nucleophilic environments. They are readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[3] This allows for the selective deprotection of one or both ends of the linker.

-

Aminooxy Group Reactivity: The deprotected aminooxy group exhibits high chemoselectivity towards aldehydes and ketones, forming a stable oxime linkage. This reaction, known as oxime ligation, can be performed under mild, aqueous conditions, making it suitable for bioconjugation with sensitive biomolecules.[4]

-

Amine Group Reactivity: The deprotected primary amine is a versatile nucleophile that can react with various electrophilic functional groups. A common application is the formation of a stable amide bond with a carboxylic acid, often facilitated by coupling agents like EDC or HATU.[1][5]

-

Oxime Bond Stability: The resulting oxime bond is significantly more stable than imine or hydrazone linkages, particularly at physiological pH, ensuring the integrity of the final conjugate in biological systems.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound: Boc deprotection and oxime ligation.

Boc Deprotection of the Aminooxy Group

Objective: To selectively remove the Boc protecting group from the aminooxy terminus to enable subsequent conjugation.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

-

Add TFA to the solution (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aminooxy-PEG12-Boc-amine linker.

Oxime Ligation with an Aldehyde-Containing Molecule

Objective: To conjugate the deprotected aminooxy-PEG linker to a molecule containing an aldehyde functional group.

Materials:

-

Deprotected aminooxy-PEG12-Boc-amine

-

Aldehyde-containing molecule (e.g., a modified protein or small molecule)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Aniline (B41778) (optional, as a catalyst)

-

Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

-

Dissolve the aldehyde-containing molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

-

Dissolve the deprotected aminooxy-PEG12-Boc-amine in the reaction buffer.

-

Add the aminooxy-PEG linker solution to the aldehyde-containing molecule solution in a 5-10 fold molar excess.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C for sensitive biomolecules.

-

Monitor the conjugation reaction using an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

-

Purify the conjugate using SEC or dialysis to remove unreacted PEG linker and other small molecules.

Applications in Drug Development

The unique properties of this compound make it a highly valuable tool in the development of targeted therapeutics.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's efficacy.

This compound is well-suited for PROTAC synthesis due to its:

-

Hydrophilicity: The PEG spacer can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[7]

-

Flexibility: The length and flexibility of the PEG12 chain can be optimized to achieve the ideal orientation of the target protein and E3 ligase for efficient ternary complex formation.[8]

-

Orthogonal Reactivity: The two protected ends allow for the sequential attachment of the E3 ligase ligand and the target protein binder, providing a controlled synthetic route.

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker in an ADC plays a crucial role in the stability and release of the payload. While other chemistries are more common for ADCs, aminooxy-based linkers can be employed for site-specific conjugation to antibodies that have been engineered to contain an aldehyde or ketone group.[9]

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflow for PROTAC synthesis using this compound and the general mechanism of PROTAC-mediated protein degradation.

Caption: Experimental workflow for the synthesis of a PROTAC molecule.

Caption: Mechanism of PROTAC-mediated protein degradation.

References

- 1. t-Boc-Aminooxy-PEG12-acid, 187848-68-6 | BroadPharm [broadpharm.com]

- 2. t-Boc-Aminooxy-PEG12-NHS ester | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. t-Boc-Aminooxy-PEG12-acid - Creative Biolabs [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]

Mechanism of action of aminooxy PEG linkers

An In-depth Technical Guide to the Mechanism of Action of Aminooxy PEG Linkers

Introduction

Polyethylene glycol (PEG) linkers featuring an aminooxy terminus are indispensable tools in modern bioconjugation, drug delivery, and materials science.[1][2] These bifunctional reagents leverage the unique properties of the PEG polymer—such as enhanced water solubility, biocompatibility, and reduced immunogenicity—with the highly specific and stable reactivity of the aminooxy group.[1][3][4] Aminooxy PEGs react chemoselectively with aldehydes or ketones to form a stable oxime bond, a process known as oxime ligation.[3][5] This reaction's reliability, mild conditions, and the exceptional stability of the resulting linkage make it a cornerstone for developing advanced therapeutics like antibody-drug conjugates (ADCs), PEGylated proteins, and PROTACs.[6][7][8] This guide provides a detailed examination of the mechanism, kinetics, stability, and practical application of aminooxy PEG linkers for researchers, scientists, and drug development professionals.

Core Mechanism: The Oxime Ligation Reaction

The fundamental mechanism of action for aminooxy PEG linkers is the oxime ligation, a robust covalent reaction between an aminooxy group (-O-NH₂) and a carbonyl group (an aldehyde or ketone).[3] The reaction proceeds via a two-step process:

-

Nucleophilic Attack: The nitrogen atom of the aminooxy group acts as a potent nucleophile and attacks the electrophilic carbon of the carbonyl group. This leads to the formation of a tetrahedral hemiaminal intermediate.[9][10][11]

-

Dehydration: This intermediate then undergoes a rate-limiting, acid-catalyzed dehydration (elimination of a water molecule) to form the final, stable C=N oxime bond.[9][12]

The overall reaction is highly chemoselective, minimizing side reactions with other functional groups commonly found in biological molecules, and produces water as the only byproduct.[12][13]

Reaction Kinetics and Catalysis

The rate of oxime formation is highly dependent on pH. The reaction is slow at neutral pH but is accelerated under mildly acidic conditions, typically with an optimal pH range of 4.5 to 6.5.[9][13][14] This is because the dehydration step is acid-catalyzed; however, at very low pH, the aminooxy nucleophile becomes protonated and unreactive.[9]

For many biological applications where neutral pH is required, the reaction rate can be impractically slow.[9][15] To overcome this, nucleophilic catalysts are employed. Aniline (B41778) was the first widely used catalyst, shown to increase the reaction rate by forming a more reactive protonated Schiff base intermediate with the carbonyl compound.[10][12] More recently, aniline derivatives with electron-donating groups, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), have been identified as superior catalysts that are more efficient and can be used at lower, less toxic concentrations.[16][17][18]

| Catalyst | Typical Concentration | Relative Efficiency (vs. Uncatalyzed at pH 7) | Key Advantages |

| None | N/A | 1x | Avoids potentially toxic catalysts. |

| Aniline | 10-100 mM | ~10-40x | Well-established; effective at accelerating the reaction.[12][15] |

| p-Phenylenediamine (pPDA) | 2-10 mM | ~120x | Highly effective at low, micromolar concentrations and neutral pH.[17] |

| m-Phenylenediamine (mPDA) | 100-750 mM | >150x (at high conc.) | High solubility allows for significant rate acceleration, especially for less reactive ketones.[15][18] |

| Data compiled from multiple sources to illustrate relative performance. Actual rates depend on specific reactants and conditions.[15][17][18] |

Unparalleled Stability of the Oxime Bond

A primary advantage of oxime ligation in bioconjugation is the exceptional hydrolytic stability of the resulting C=N bond, especially when compared to other imine-based linkages like hydrazones and simple imines (Schiff bases).[14][19] This stability is attributed to the electronegativity of the oxygen atom adjacent to the imine nitrogen, which reduces the basicity of the nitrogen and thus disfavors the protonation required to initiate hydrolysis.[9][20] This robustness under physiological conditions is critical for applications such as antibody-drug conjugates, ensuring the linker remains intact in systemic circulation to prevent premature drug release.[19][21]

| Linkage Type | Relative Hydrolysis Rate at Neutral pH | Key Stability Characteristics |

| Imine (Schiff Base) | ~1000-10,000x | Generally unstable in aqueous environments; readily hydrolyzes.[14] |

| Hydrazone | ~100-600x | More stable than imines but still susceptible to hydrolysis, especially at acidic pH.[11][20] |

| Oxime | 1x (Baseline) | Highly stable across a broad pH range, particularly at physiological pH (7.4).[11][19][20] |

| This table presents a qualitative and quantitative comparison of bond stability based on reported first-order hydrolysis rate constants.[14][19][20] |

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation

This protocol outlines the site-specific PEGylation of a glycoprotein (B1211001) by first creating an aldehyde group through periodate (B1199274) oxidation of its sugar moieties, followed by conjugation with an aminooxy-PEG linker.[13][14]

-

Aldehyde Generation on Glycoprotein:

-

Prepare a solution of the glycoprotein (e.g., 1-10 mg/mL) in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).[14]

-

Cool the solution to 4°C. Add a cold solution of sodium meta-periodate to a final concentration of 1-10 mM.[14]

-

Incubate the reaction on ice for 30 minutes in the dark to oxidize vicinal diols on the carbohydrate chains, thereby generating aldehyde groups.[14]

-

Quench the reaction and remove excess periodate by buffer exchange into a neutral coupling buffer (e.g., PBS, pH 6.5-7.5) using a desalting column or dialysis.[13][14]

-

-

Oxime Ligation:

-

Prepare a stock solution of the aminooxy-PEG reagent in the coupling buffer or an anhydrous organic solvent like DMSO.[14]

-

Add the aminooxy-PEG reagent to the oxidized protein solution. A 10- to 50-fold molar excess of the PEG reagent over the protein is typically used to drive the reaction.[13]

-

If desired, add a catalyst such as p-phenylenediamine to a final concentration of 2-10 mM to accelerate the reaction at neutral pH.[17]

-

Incubate the mixture for 2-4 hours at room temperature or for 12-24 hours at 4°C with gentle agitation.[13]

-

-

Purification and Analysis:

Protocol 2: Characterization of the PEGylated Protein

Characterization is essential to confirm the success of the PEGylation reaction, determine the degree of modification, and assess the purity of the final product.[22][23]

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

-

Method: Run samples of the unmodified protein and the purified PEGylated conjugate on an SDS-PAGE gel.

-

Analysis: Covalent attachment of the PEG chain increases the hydrodynamic radius of the protein, causing it to migrate more slowly than its unmodified counterpart. This results in a distinct band shift to a higher apparent molecular weight. The heterogeneity of the PEGylation can also be observed as a broader band.[22]

-

-

Size-Exclusion Chromatography (SEC):

-

Method: Inject the purified conjugate onto an SEC column. This technique separates molecules based on their size in solution.[24][25]

-

Analysis: The PEGylated protein will have a larger hydrodynamic volume and will therefore elute earlier from the column than the smaller, unmodified protein. This method is useful for assessing purity and detecting any aggregation.[24]

-

-

Mass Spectrometry (MS):

-

Method: Use MALDI-TOF or ESI-MS to determine the precise molecular weight of the conjugate.[25][26]

-

Analysis: The mass of the PEGylated protein will be the sum of the protein's mass plus the mass of the attached PEG chains. This allows for the precise determination of the degree of PEGylation (i.e., the number of PEG molecules attached to each protein).[22][26]

-

Conclusion

Aminooxy PEG linkers represent a powerful and versatile technology for the covalent modification of biomolecules and materials. The underlying mechanism of oxime ligation provides a unique combination of high chemoselectivity, mild reaction conditions, and superior bond stability that is unmatched by many other bioconjugation chemistries. For professionals in drug development and biomedical research, a thorough understanding of this mechanism, its kinetics, and the associated experimental protocols is crucial for leveraging its full potential to create next-generation therapeutics and advanced functional biomaterials.

References

- 1. chempep.com [chempep.com]

- 2. Application of PEG Linker | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 5. interchim.fr [interchim.fr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 22. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. creativepegworks.com [creativepegworks.com]

- 26. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide on the Role of PEG Spacers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of Polyethylene Glycol (PEG), known as PEGylation, is a critical strategy in biopharmaceutical development. This process enhances the therapeutic properties of molecules like proteins, peptides, and antibodies by improving their pharmacokinetic and pharmacodynamic profiles.[1] By attaching these inert, hydrophilic polymer chains, PEGylation increases the molecule's size, which reduces kidney clearance and extends its time in circulation.[1][2] The flexible PEG chains also form a protective layer, shielding the molecule from enzymes and the immune system, which boosts stability and lowers immunogenicity.[1]

Core Principles of PEGylation

Polyethylene glycol is a polymer made of repeating ethylene (B1197577) glycol units. In bioconjugation, PEG derivatives act as flexible spacers to connect two or more molecules. These spacers are non-toxic, non-immunogenic, and highly soluble in water.[1] The process of PEGylation involves the covalent attachment of these PEG chains to a target biomolecule.[1]

The benefits of using PEG spacers are extensive and include:

-

Improved Drug Solubility : PEG's hydrophilic nature enhances the solubility of hydrophobic drugs and biomolecules.[2][3]

-

Extended Circulation Half-Life : The increased hydrodynamic size of the bioconjugate reduces renal clearance.[1][4]

-

Enhanced Stability : The PEG "cloud" sterically hinders the approach of proteolytic enzymes.[1][3]

-

Reduced Immunogenicity : By masking surface epitopes, PEG spacers prevent recognition by the immune system.[1][2][3]

Types of PEG Spacers and Their Architectures

The structure of the PEG spacer plays a crucial role in the properties of the final bioconjugate. The choice between linear, branched, or other architectures depends on the specific application and desired therapeutic outcome.[2][5]

-

Linear PEGs : These are straight-chain polymers and are the most commonly used type for the PEGylation of peptides, proteins, and small molecules.[6] They are often used in drug delivery systems and protein conjugation.[7]

-

Branched PEGs : Also known as "Y-shaped" PEGs, these structures consist of two linear methoxy (B1213986) PEG chains attached to a central core.[6] They offer a higher density of PEG on the surface of the molecule, which can provide better protection against enzymatic degradation and immune recognition compared to linear PEGs.[5][6]

-

Multi-arm PEGs : These have a star-like structure with multiple functional groups, which increases the number of available reaction sites.[6] They are often used for conjugating small molecule drugs.[6]

-

Cyclic PEGs : A newer class of PEG architecture, cyclic PEGs have a smaller hydrodynamic radius compared to their linear counterparts of the same molecular weight.[8][9] This property can be advantageous in creating less viscous bioconjugate formulations.[8][9]

A significant development in bioconjugation is the use of heterobifunctional PEG linkers . These are PEG chains with two different reactive functional groups at their ends.[10][11] This dual-reactivity allows for the precise and sequential attachment of two different molecules, such as a drug and a targeting antibody, which is particularly important in the development of Antibody-Drug Conjugates (ADCs).[10][11]

Quantitative Impact of PEGylation

The length and structure of the PEG spacer have a quantifiable impact on the physicochemical and pharmacokinetic properties of the bioconjugate.

| Property | Effect of PEGylation | Quantitative Impact (Example) | Reference |

| Hydrodynamic Radius | Increases with PEG molecular weight. | Cyclic PEG conjugates have a smaller hydrodynamic radius than linear PEG conjugates of the same molecular weight. | [8][9] |

| Circulation Half-Life | Significantly prolonged. | Longer PEG chains can lead to improved drug exposure in ADCs. | [11] |

| Biological Activity | Can be reduced due to steric hindrance. | The longer the PEG chain, the longer the elimination half-life of the PEG-protein conjugate. | [12] |

| Immunogenicity | Reduced due to masking of epitopes. | Branched PEGs can offer enhanced immune shielding compared to linear PEGs. | [5] |

| Solubility | Increased for hydrophobic molecules. | PEGylation of dipeptide linkers in ADCs enhances the solubility of hydrophobic payloads. | [13][14] |

| Thermal Stability | Can be increased. | PEGylation increased the thermal stability of two model proteins, as well as their ability to refold after denaturation. | [15] |

| Proteolytic Stability | Increased due to steric shielding. | Conjugation to a 2-armed 40 kDa PEG greatly improved the proteolytic resistance of alpha-1 antitrypsin. | [16] |

Experimental Protocols

A typical PEGylation process involves a series of optimized steps to ensure a high yield and purity of the final product.[17]

This protocol describes the conjugation of an amine-reactive PEG (e.g., mPEG-NHS ester) to a protein.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

mPEG-NHS ester reagent

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion or ion-exchange chromatography)

-

Analytical instruments (SDS-PAGE, MALDI-TOF MS, HPLC)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.

-

PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or the reaction buffer.

-

PEGylation Reaction: Add the dissolved PEG reagent to the protein solution. A typical molar ratio of PEG to protein is 5:1 to 20:1. The reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for 2 hours.[18] The pH of the reaction is crucial for targeting specific amine groups.[18]

-

Reaction Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM.

-

Purification: Separate the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method. Size-exclusion chromatography (SEC) is effective for removing unreacted PEG and low molecular weight byproducts.[] Ion-exchange chromatography (IEX) can separate proteins with different degrees of PEGylation.[][20] Hydrophobic interaction chromatography (HIC) can also be used as a polishing step.[][21]

-

Characterization:

-

SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.

-

MALDI-TOF Mass Spectrometry: To determine the precise molecular weight and the degree of PEGylation.[22][23][24]

-

HPLC (SEC or RP-HPLC): To assess the purity of the conjugate and quantify the different PEGylated species.[22][25]

-

PEGylated nanoparticles are widely used for drug delivery.[26][27][28] A common method for their preparation is the nanoprecipitation or emulsion solvent evaporation method.[26][29]

Materials:

-

PLGA (poly(lactic-co-glycolic acid)) polymer

-

PEG-PLGA block copolymer

-

Drug to be encapsulated (e.g., doxorubicin)

-

Organic solvent (e.g., acetone (B3395972) or dichloromethane)

-

Aqueous solution (e.g., deionized water)

Procedure:

-

Polymer and Drug Dissolution: Dissolve the PLGA and PEG-PLGA polymers and the drug in the organic solvent.

-

Nanoprecipitation/Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring. This causes the polymer to precipitate, forming nanoparticles with the drug encapsulated.

-

Solvent Evaporation: The organic solvent is removed by evaporation, typically under reduced pressure.

-

Purification: The PEGylated nanoparticles are purified from the unencapsulated drug and excess polymer by centrifugation or dialysis.

-

Characterization:

-

Dynamic Light Scattering (DLS): To determine the size distribution and zeta potential.

-

Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.

-

Spectroscopy (UV-Vis or Fluorescence): To quantify the drug encapsulation efficiency.

-

Signaling Pathways and Logical Relationships

PEGylation can modulate the interaction of a bioconjugate with its biological target, thereby affecting downstream signaling pathways. For example, the PEGylation of a ligand can alter its binding affinity to a cell surface receptor.

In the context of Antibody-Drug Conjugates (ADCs), heterobifunctional PEG linkers are crucial for connecting the antibody to the cytotoxic drug.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. jbclinpharm.org [jbclinpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. Common Structures and Applications of PEGs | Biopharma PEG [biochempeg.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. purepeg.com [purepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. creativepegworks.com [creativepegworks.com]

- 13. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. biopharminternational.com [biopharminternational.com]

- 20. scielo.br [scielo.br]

- 21. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 22. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. walshmedicalmedia.com [walshmedicalmedia.com]

- 24. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 26. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]

- 27. amt.tstu.ru [amt.tstu.ru]

- 28. broadpharm.com [broadpharm.com]

- 29. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to t-Boc-Aminooxy-PEG12-Boc: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of t-Boc-Aminooxy-PEG12-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates its role in modern bioconjugation strategies, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Physicochemical Properties

This compound is a discrete PEG (dPEG®) linker featuring two distinct terminal functionalities: a tert-butyloxycarbonyl (Boc) protected aminooxy group at one end and another Boc-protected group at the other terminus of the twelve-unit polyethylene glycol chain. This structure imparts unique characteristics beneficial for multi-step conjugation processes. The PEG chain enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate, while the orthogonal protecting groups allow for sequential and controlled reactions.[1][2][3]

A closely related and more commonly documented analog is t-Boc-Aminooxy-PEG12-acid, which features a carboxylic acid at one terminus. The data for both, along with another common variant, the NHS ester, are presented for comparison.

| Property | This compound | t-Boc-Aminooxy-PEG12-acid | t-Boc-Aminooxy-PEG12-NHS ester |

| Synonym | t-Boc-Aminooxy-PEG12-t-butyl ester | - | - |

| CAS Number | Not Available | 187848-68-6[4][5] | Not Available[6][7] |

| Molecular Formula | C₃₆H₇₁NO₁₇ | C₃₂H₆₃NO₁₇[4][5] | C₃₆H₆₆N₂O₁₉[6] |

| Molecular Weight | 789.95 g/mol | 733.9 g/mol [4][5] | 830.9 g/mol [6] |

| Purity | >95% | >95% | >96%[6] |

| Solubility | - | Water, Dichloromethane (DCM)[5] | DMSO, DCM, DMF[6] |

| Storage | Dry, dark, 0 - 4°C (short term), -20°C (long term) | -20°C[4][5] | -20°C[6] |

Experimental Protocols

The utility of this compound lies in the sequential deprotection and reaction of its terminal groups. Below are detailed protocols for the key steps in its application.

Protocol 1: Boc Group Deprotection

The Boc protecting group is labile under acidic conditions, revealing a primary amine or aminooxy group. This procedure is a standard method for Boc deprotection.

Materials:

-

Boc-protected PEG linker

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional scavenger)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1–0.2 M.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic species, add a scavenger like TIS (2.5–5% v/v).[8]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[8]

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this co-evaporation step three times.[8]

-

The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in an organic solvent, washing with saturated aqueous sodium bicarbonate, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating.[8]

Protocol 2: Oxime Ligation with the Aminooxy Group

Once deprotected, the aminooxy group can be chemoselectively ligated to an aldehyde or ketone-containing molecule to form a stable oxime bond.[1][9] This reaction is highly efficient under mild, aqueous conditions.[6]

Materials:

-

Deprotected aminooxy-PEG linker

-

Aldehyde or ketone-containing molecule (e.g., a modified protein, small molecule drug)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5)

-

Aniline (B41778) (optional catalyst)

Procedure:

-

Dissolve the aldehyde/ketone-containing molecule in the reaction buffer.

-

Dissolve the deprotected aminooxy-PEG linker in the reaction buffer. A stock solution can be prepared in an organic solvent like DMSO and added to the aqueous reaction mixture.

-

Add the aminooxy-PEG linker solution to the solution of the aldehyde/ketone-containing molecule. A 1.5 to 10-fold molar excess of the PEG linker is typically used.

-

If desired, aniline can be added as a catalyst to accelerate the reaction.[9]

-

Incubate the reaction mixture for 2-4 hours at room temperature or for 12-24 hours at 4°C for sensitive biomolecules.[6]

-

Monitor the reaction progress by an appropriate method such as SDS-PAGE for proteins or HPLC for small molecules.

-

Purify the resulting conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and byproducts.[6]

Application Workflows and Signaling Pathways

This compound is a versatile tool for constructing complex biomolecular architectures. Below are diagrams illustrating its application in two key areas of drug development.

Synthesis of an Antibody-Drug Conjugate (ADC)

This workflow demonstrates the sequential conjugation of a drug and an antibody using a heterobifunctional PEG linker.

Assembly of a PROTAC Molecule

This diagram illustrates the modular assembly of a PROTAC, where the PEG linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[10]

Conclusion

This compound and its analogs are powerful and versatile chemical tools for researchers in drug development and the life sciences. Their well-defined structure, coupled with the enhanced solubility and biocompatibility conferred by the PEG spacer, allows for the precise construction of sophisticated bioconjugates. The orthogonal end-group functionalities enable controlled, sequential conjugation reactions, which are essential for the synthesis of next-generation therapeutics like ADCs and PROTACs. The protocols and workflows provided in this guide serve as a foundation for the successful application of these advanced linkers in research and development.

References

- 1. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. t-Boc-Aminooxy-PEG11-amine | C29H60N2O14 | CID 75534907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of PROTAC Linkers in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the multifaceted functions of PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

Introduction to PROTAC Technology and the Centrality of the Linker

PROTACs represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism.[1] Instead of merely inhibiting a protein's function, PROTACs catalytically induce their degradation through the ubiquitin-proteasome system (UPS).[1][2] This process is initiated by the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase.[3][4] The proximity induced by the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] The PROTAC molecule is then released to engage another target protein, enabling its sub-stoichiometric activity.[1]

The linker, which bridges the POI-binding and E3-recruiting moieties, plays a pivotal role in this process. Its length, composition, rigidity, and attachment points collectively dictate the geometry and stability of the ternary complex, which are essential for efficient ubiquitination and subsequent degradation.[4][5] Furthermore, the linker significantly influences the physicochemical properties of the PROTAC, impacting its solubility, cell permeability, and metabolic stability.[5]

Core Functions of the PROTAC Linker

The linker's influence on PROTAC activity is multifaceted, impacting everything from molecular interactions to systemic exposure.

Orchestrating the Ternary Complex

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex.[3][4] This involves optimizing several key parameters:

-

Linker Length: An optimal linker length is critical for bridging the POI and the E3 ligase effectively. A linker that is too short may lead to steric hindrance, preventing simultaneous binding, while an overly long linker may not effectively bring the two proteins into sufficient proximity for efficient ubiquitination.[5] The ideal length is empirically determined for each POI-E3 ligase pair.[5]

-

Linker Composition: The chemical makeup of the linker influences its flexibility and physicochemical properties. The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[6] PEG linkers are generally more hydrophilic and can enhance the solubility of the PROTAC, while alkyl chains are more hydrophobic.[5]

-

Linker Rigidity: The flexibility of the linker is a key determinant of the conformational dynamics of the ternary complex.[7]

-

Flexible Linkers (e.g., Alkyl, PEG chains): These allow for a greater range of motion, which can be advantageous in achieving a productive ternary complex geometry. However, high flexibility can also lead to an entropic penalty upon binding.[7]

-

Rigid Linkers (e.g., incorporating cyclic structures like piperazine (B1678402) or piperidine): These can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to increased potency and selectivity.[8]

-

-

Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are crucial. The selection of solvent-exposed regions on the parent ligands is a common strategy to minimize disruption of their binding to their respective proteins.[9]

Impact on Efficacy and Selectivity

The linker's characteristics directly translate to the PROTAC's degradation efficiency and target selectivity. A well-designed linker that promotes a stable ternary complex with favorable protein-protein interactions can lead to enhanced degradation potency (lower DC50 and higher Dmax values).[8] Moreover, the linker can impart selectivity by favoring the formation of a productive ternary complex with the intended target over other proteins.[6]

Influence on Pharmacokinetic Properties

The linker is a major contributor to the overall physicochemical properties of the PROTAC molecule, which are often large and fall "beyond the Rule of Five".[1] The linker's composition can be modified to improve:

-

Solubility: Incorporating hydrophilic moieties like PEG can enhance aqueous solubility.[5]

-

Cell Permeability: A balance between hydrophilicity and lipophilicity is required. While hydrophilic linkers can improve solubility, they may hinder passive diffusion across the cell membrane. Conversely, overly hydrophobic linkers can lead to poor solubility.[5]

-

Metabolic Stability: The linker can be a site of metabolic modification. Designing linkers with greater metabolic stability can prolong the half-life of the PROTAC in vivo.[9]

Quantitative Data on Linker Function

The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC performance.

| Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) | ||||

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Alkyl/Ether | < 12 | No degradation | - | [8] |

| Alkyl/Ether | 12 - 29 | Submicromolar | - | [8] |

| Alkyl/Ether | 21 | 3 | 96 | [8] |

| Alkyl/Ether | 29 | 292 | 76 | [8] |

| Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) | |||

| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |

| PEG | 12 | Effective | [8] |

| PEG | 16 | More Potent | [8] |

| Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation | |||

| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |

| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | [8] |

| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity | [8] |

| Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation | |||

| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells | Reference |

| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | [8] |

| PEG | PEG-based linker | More potent degradation | [8] |

| Table 5: Binding Affinities and Cooperativity of MZ1 (VHL-based PROTAC) | |||||

| Target | Assay | Binary KD (nM) (PROTAC to VHL) | Ternary KD (nM) (PROTAC to VHL in presence of Target) | Cooperativity (α) | Reference |

| BRD4BD2 | ITC | 66 ± 6 | 7 ± 2 | 10.7 | [10] |

| BRD3BD2 | ITC | 66 ± 6 | 28 ± 3 | 2.3 | [10] |

| BRD2BD2 | ITC | 66 ± 6 | 28 ± 6 | 2.3 | [10] |

| BRD4BD1 | SPR | 29 | 1 | 22 | [10] |

Experimental Protocols

A variety of assays are employed to characterize the function of PROTACs and their linkers.

Protein Degradation Assays

This is a standard method to quantify the reduction in target protein levels.[3]

Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

-

Immunoblotting:

-

Detection and Analysis:

-

Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[1]

-

Quantify band intensities using densitometry software.[3]

-

Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).[8]

-

Calculate the percentage of protein degradation relative to the vehicle control and determine DC50 and Dmax values.[3]

-

Ternary Complex Formation Assays

These assays are crucial for understanding the initial step in the PROTAC mechanism of action.

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[10]

Protocol:

-

Sample Preparation:

-

Purify the target protein and E3 ligase complex.

-

Dialyze both proteins and the PROTAC into an identical, well-matched buffer to minimize heats of dilution.[10]

-

Accurately determine the concentrations of all components.

-

-

Determining Binary Binding Affinities:

-

PROTAC to E3 Ligase (KD1):

-

PROTAC to Target Protein (KD2):

-

Repeat the process with the target protein in the cell and the PROTAC in the syringe to determine KD2.[10]

-

-

-

Determining Ternary Binding Affinity:

-

Cooperativity Calculation:

-

Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary.[10]

-

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for binary and ternary complex formation.[8][11]

Protocol:

-

Surface Preparation:

-

Immobilize one of the binding partners (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.[5]

-

-

Binary Interaction Analysis:

-

Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).[10]

-

-

Ternary Interaction Analysis:

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine kinetic and affinity constants for both binary and ternary interactions.[10]

-

Calculate the cooperativity factor.

-

TR-FRET is a proximity-based assay that can be used to detect the formation of the ternary complex in a high-throughput format.[6]

Protocol:

-

Reagent Preparation:

-

Label the target protein and E3 ligase with a compatible FRET donor and acceptor pair (e.g., terbium and fluorescein).

-

-

Assay Procedure:

-

In a microplate, combine the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC.

-

Incubate to allow for ternary complex formation.

-

Read the plate on a TR-FRET compatible reader, measuring the emission of both the donor and acceptor.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio indicates ternary complex formation.

-

This is a live-cell assay that measures ternary complex formation in a more physiologically relevant environment.

Protocol:

-

Cell Line Preparation:

-

Genetically fuse the target protein to NanoLuc® luciferase and the E3 ligase to HaloTag®.

-

-

Assay Procedure:

-

Label the HaloTag®-E3 ligase fusion with a fluorescent ligand.

-

Treat the cells with a dilution series of the PROTAC.

-

Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal.

-

-

Data Analysis:

-

A PROTAC-dependent increase in the BRET signal indicates the formation of the ternary complex inside the cell.

-

Ubiquitination Assays

These assays confirm that the formation of the ternary complex leads to the ubiquitination of the target protein.

This assay reconstitutes the ubiquitination cascade in a test tube.

Protocol:

-

Reaction Setup:

-

In a reaction tube, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the target protein, ubiquitin, and ATP.

-

Add the PROTAC of interest.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C to allow for ubiquitination to occur.

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific for the target protein or for ubiquitin.

-

-

Analysis:

-

The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein confirms PROTAC-mediated ubiquitination.

-

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes in PROTAC-mediated protein degradation and a typical development workflow.

Caption: PROTAC-Mediated Protein Degradation Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. arxiv.org [arxiv.org]

- 3. Ubiquitination Assay - Profacgen [profacgen.com]

- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 9. aragen.com [aragen.com]

- 10. researchgate.net [researchgate.net]

- 11. docs.abcam.com [docs.abcam.com]

An In-Depth Technical Guide to Antibody-Drug Conjugate (ADC) Linker Technology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of antibody-drug conjugate (ADC) linker technology. It delves into the critical role of the linker in determining the stability, efficacy, and safety profile of an ADC, offering detailed insights into linker classification, chemistry, and the experimental protocols used for their evaluation.

Introduction: The Central Role of the Linker in ADC Design

Antibody-drug conjugates (ADCs) are a revolutionary class of biopharmaceuticals that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing capabilities of cytotoxic drugs.[1][2] This targeted delivery approach aims to maximize the therapeutic effect on cancer cells while minimizing damage to healthy tissues, thereby widening the therapeutic window compared to traditional chemotherapy.[3]

An ADC is composed of three primary components:

-

A monoclonal antibody that selectively binds to a tumor-associated antigen.[2]

-

A highly potent cytotoxic payload designed to induce cell death.[4]

-

A chemical linker that covalently connects the antibody to the payload.[5][]

The linker is far more than a simple bridge; it is a critical determinant of the ADC's overall performance and safety.[1][7] An ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release, which could lead to off-target toxicity.[7][8] Concurrently, it must be designed to efficiently release the active payload once the ADC has been internalized by the target cancer cell.[5][9] This delicate balance between stability and controlled release is the cornerstone of effective linker technology.[7]

Caption: High-level overview of an ADC's journey from circulation to cell killing.

Classification of ADC Linkers

Linker technologies are broadly classified into two main categories based on their payload release mechanism: cleavable and non-cleavable linkers.[5][10] The choice between these strategies profoundly impacts the ADC's mechanism of action, efficacy, and potential for off-target effects.[11]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers present within the tumor microenvironment or inside the cancer cell.[8][12] This targeted release mechanism can also facilitate the "bystander effect," where the released, membrane-permeable payload diffuses out of the target cell and kills adjacent, antigen-negative cancer cells.[12][13]

There are three primary mechanisms for cleavable linkers:

-

Acid-Sensitive Cleavage: These linkers, such as those containing a hydrazone bond, leverage the lower pH of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (~7.4).[5][14] The acidic environment triggers the hydrolysis of the linker, releasing the payload.[15]

-

Protease-Sensitive Cleavage: These linkers incorporate a specific peptide sequence (e.g., valine-citrulline or Val-Cit) that is recognized and cleaved by proteases, like cathepsin B, which are highly expressed in the lysosomal compartments of tumor cells.[5][12]

-

Reduction-Sensitive Cleavage: These linkers utilize a disulfide bond, which is stable in the bloodstream but is readily cleaved by the high intracellular concentrations of reducing agents like glutathione (B108866) (GSH).[5][15]

Caption: Triggers for payload release from cleavable linkers inside the cell.

Non-Cleavable Linkers

Non-cleavable linkers, such as those based on a stable thioether bond (e.g., SMCC), do not have a specific chemical trigger for cleavage.[10][15] Instead, payload release relies on the complete proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome.[10][12] This process releases the payload still attached to the linker and a single amino acid residue (e.g., lysine).[16]

Because the resulting payload-linker-amino acid complex is often charged and less membrane-permeable, non-cleavable linkers are generally associated with reduced bystander effect.[9][16] They typically exhibit greater stability in plasma, which can lead to a more favorable safety profile and a lower risk of systemic toxicity.[7][10]

Caption: Payload release from non-cleavable linkers requires antibody degradation.

Quantitative Data Summary

The selection of a linker has a quantifiable impact on the ADC's properties, including its stability, drug load, and ultimately its therapeutic index.

Table 1: General Comparison of Linker Types

| Feature | Cleavable Linkers | Non-Cleavable Linkers |

| Release Mechanism | Response to specific triggers (pH, enzymes, reduction)[5] | Complete antibody degradation in the lysosome[10] |

| Plasma Stability | Generally lower, can be prone to premature release[7][17] | Generally higher, leading to improved stability[7][10] |

| Bystander Effect | Potent bystander killing of adjacent cells is possible[12][13] | Limited or no bystander effect[16] |

| Payload Form | Released as the original or near-original drug molecule | Released as a payload-linker-amino acid complex[16] |

| Advantages | Effective against heterogeneous tumors, wider payload compatibility[11] | Improved therapeutic index, reduced off-target toxicity[10][] |

| Disadvantages | Higher risk of off-target toxicity due to premature release[11][16] | Dependent on efficient ADC internalization and degradation[14] |

Table 2: Examples of Approved ADCs and their Linker Technology

| Approved ADC | Linker Type | Linker Chemistry | Payload | Average DAR* |

| Adcetris® (Brentuximab vedotin) | Cleavable | Val-Cit (Protease-sensitive) | MMAE | ~4 |

| Kadcyla® (Trastuzumab emtansine) | Non-Cleavable | SMCC (Thioether) | DM1 | ~3.5[19] |

| Enhertu® (Trastuzumab deruxtecan) | Cleavable | GGFG (Protease-sensitive) | Deruxtecan (DXd) | ~8 |

| Trodelvy® (Sacituzumab govitecan) | Cleavable | CL2A (pH-sensitive) | SN-38 | ~7.6 |

| Polivy® (Polatuzumab vedotin) | Cleavable | Val-Cit (Protease-sensitive) | MMAE | ~3.5 |

| Zynlonta™ (Loncastuximab tesirine) | Cleavable | Val-Ala (Protease-sensitive) | PBD | ~2 |

*Drug-to-Antibody Ratio (DAR) can vary between batches.

Key Experimental Protocols

Characterizing the linker is essential for ADC development. This involves a series of in vitro and in vivo assays to determine stability, drug load, and efficacy.[20]

Protocol: In Vitro ADC Plasma Stability Assay

This assay assesses the stability of the linker by incubating the ADC in plasma and measuring the amount of intact ADC or released payload over time.[21]

Methodology:

-

Preparation: Dilute the ADC to a final concentration (e.g., 0.1 mg/mL) in fresh plasma (human, rat, or mouse).[22] Prepare control samples in a stable buffer (e.g., PBS).

-

Incubation: Incubate the samples at 37°C.[23]

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately stop the reaction, often by freezing at -80°C.[23][24]

-

Analysis:

-

Intact ADC Quantification (ELISA or LC-MS): Measure the concentration of the ADC with the payload still attached. A decrease over time indicates instability.[25]

-

Free Payload Quantification (LC-MS/MS): Precipitate proteins from the plasma sample (e.g., with acetonitrile), and quantify the amount of released payload in the supernatant. An increase over time indicates linker cleavage.[25]

-

-

Data Interpretation: Calculate the half-life (t½) of the ADC in plasma to quantify its stability.

References

- 1. abzena.com [abzena.com]

- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What is an ADC Payload? | BroadPharm [broadpharm.com]

- 5. purepeg.com [purepeg.com]

- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 8. precisepeg.com [precisepeg.com]

- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 13. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 14. iphasebiosci.com [iphasebiosci.com]

- 15. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 16. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 19. sciex.com [sciex.com]

- 20. wuxibiologics.com [wuxibiologics.com]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 25. benchchem.com [benchchem.com]

A Technical Guide to Bifunctional PEG Reagents: Core Features and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of bifunctional polyethylene (B3416737) glycol (PEG) reagents in modern biotechnology and pharmaceutical development. Bifunctional PEGs are versatile tools that enable the conjugation of molecules, enhancing their therapeutic properties and enabling novel applications in drug delivery, diagnostics, and tissue engineering. Their unique characteristics, including biocompatibility, solubility, and low immunogenicity, make them indispensable in the development of advanced therapeutics.[1][2][3]

Core Concepts of Bifunctional PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or nanoparticles.[4] This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule. Key benefits include:

-

Increased Serum Half-Life: The increased hydrodynamic size of PEGylated molecules reduces renal clearance, prolonging their circulation time in the bloodstream.[5][6]

-

Reduced Immunogenicity: The flexible PEG chains can mask epitopes on the surface of proteins, diminishing their recognition by the immune system.[2][5]

-

Enhanced Stability: PEGylation can protect molecules from proteolytic degradation.[5]

-

Improved Solubility: The hydrophilic nature of PEG can increase the solubility of hydrophobic molecules.[5][7]

Bifunctional PEGs are polymers that possess two reactive functional groups at their termini, allowing them to act as linkers or crosslinkers.[4] They are broadly categorized into two main types:

-

Homobifunctional PEGs: These reagents have two identical functional groups (X-PEG-X) and are primarily used for crosslinking identical molecules or for forming hydrogels.[4][][9]

-

Heterobifunctional PEGs: These possess two different functional groups (X-PEG-Y), enabling the sequential and specific conjugation of two different molecules.[1][4][] This is particularly useful for creating complex bioconjugates, such as antibody-drug conjugates (ADCs).[6][]

Figure 1. Comparison of Homobifunctional and Heterobifunctional PEG structures and their primary applications.

Chemistry of Bifunctional PEGylation

The choice of reactive groups on a bifunctional PEG is dictated by the available functional groups on the target molecules. A wide array of chemistries has been developed to enable specific and efficient conjugation.

Common Reactive Groups and Their Targets

The versatility of bifunctional PEGs stems from the variety of available reactive terminal groups. Each group exhibits specific reactivity towards certain functional groups on biomolecules, allowing for controlled conjugation.